molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0

Imidazo[1,2-a]pyridine

Cat. No. B132010
CAS RN: 274-76-0
M. Wt: 118.14 g/mol
InChI Key: UTCSSFWDNNEEBH-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a 1 L three-necked flask, imidazo[1,2-a]pyridine (4.1 g, 34.7 mmol), in THF was treated with butyllithium (14.6 ml, 36.4 mmol) at −50° C. N-iodosuccinimide (8.59 g, 38.2 mmol) in 50 ml THF and added slowly and temp allowed to rise to 0° C. This was diluted with water and hexane. The organic layer was washed with 10% brine/water (2×), dried (MgSO4) and evaporated to give a solid. The solid was dissolved in THF/DCM and purified by flash chromatography (80-100% ethyl acetate/hexane) to give the desired isomer 3-iodoimidazo[1,2-a]pyridine. 1H NMR (300 MHz, DMSO-d6) δ: 8.32 (m, 1H) 7.72 (s, 1H) 7.62 (m, 1H) 7.34 (m, 1H) 7.06 (t, 1H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.C([Li])CCC.[I:15]N1C(=O)CCC1=O>C1COCC1.O.CCCCCC.C1COCC1.C(Cl)Cl>[I:15][C:3]1[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1][CH:2]=1 |f:6.7|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
N=1C=CN2C1C=CC=C2
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.59 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 0° C
WASH
Type
WASH
Details
The organic layer was washed with 10% brine/water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (80-100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
IC1=CN=C2N1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.